molecular formula C12H10ClNO3S B1336775 ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate CAS No. 886498-09-5

ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate

Cat. No.: B1336775
CAS No.: 886498-09-5
M. Wt: 283.73 g/mol
InChI Key: WAJKVDOLJBEHKS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate (ETC) is an organic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, as a reactant in various biochemical and physiological experiments, and as a tool to study the mechanism of action of various drugs. In

Scientific Research Applications

Chemical Synthesis and Transformation

  • A study on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles discusses methods and chemical properties, hinting at the broader context of heterocyclic compound synthesis, which might include compounds similar to ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate (Abdurakhmanova et al., 2018).

Biological Activity

  • Research on 1,3,4-Thiadiazole and oxadiazole heterocycles highlights their pharmacological potential, which could parallel the interests in studying this compound for potential biological applications (Lelyukh, 2019).

Environmental Impact

  • A comprehensive review on Chlorophenols in Municipal Solid Waste Incineration discusses the environmental impact of chlorophenols, a related class of compounds that share a halogen-substituted aromatic structure with the compound of interest, and their role as precursors to more harmful substances (Peng et al., 2016).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Compounds with similar structures, such as arylpyrrole derivatives, have been found to have a unique mode of action . They interact with their targets, leading to changes that result in their biological activity.

Biochemical Pathways

It is known that similar compounds, such as dihydropyrimidinone (dhpm) derivatives, can interact with various biochemical pathways . These interactions can lead to downstream effects that contribute to the compound’s overall biological activity.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate may have similar effects.

Action Environment

It has been found that the biocatalytic activity of certain compounds can be enhanced by using biocompatible solvents . This suggests that the action of this compound may also be influenced by the environment in which it is used.

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the compound’s reactivity and any biological activity it might have .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJKVDOLJBEHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428317
Record name ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-09-5
Record name Ethyl 4-(4-chlorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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